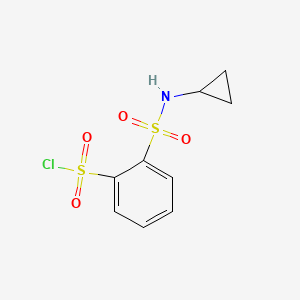
N-(1-carbamothioylbutyl)benzamide
Overview
Description
N-(1-carbamothioylbutyl)benzamide is a chemical compound with the CAS Number 1283049-26-2 . It has a molecular weight of 236.34 and its IUPAC name is N-[1-(aminocarbothioyl)butyl]benzamide .
Molecular Structure Analysis
The InChI code for N-(1-carbamothioylbutyl)benzamide is 1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) . This indicates the molecular structure of the compound.
Scientific Research Applications
Antioxidant Activity
“N-(1-carbamothioylbutyl)benzamide” and related benzamide compounds have been studied for their antioxidant properties . These compounds have shown potential in scavenging free radicals and chelating metals, which are crucial processes in protecting the body from oxidative stress . The antioxidant activity is measured through various in vitro assays, providing a foundation for further research into therapeutic applications.
Antibacterial Applications
Benzamide derivatives, including “N-(1-carbamothioylbutyl)benzamide,” have demonstrated antibacterial activities against a range of bacteria. This includes both gram-positive and gram-negative strains, suggesting their potential use as antibacterial agents in medical treatments . The effectiveness of these compounds can be compared with standard drugs, offering alternatives in the fight against bacterial resistance.
Anti-inflammatory Potential
The anti-inflammatory potential of benzamide compounds is another area of interest. They have been found to inhibit certain pathways that lead to inflammation, making them candidates for the development of new anti-inflammatory drugs . This application is particularly relevant given the wide range of diseases where inflammation is a key factor.
Cancer Research
In cancer research, benzamides have been used as sensitizers for radiotherapy and chemotherapy . Some N-substituted benzamides can induce apoptosis in cancer cells and inhibit NF-kB activation, which is a pathway often involved in cancer cell survival . This dual mechanism of action provides a promising avenue for enhancing the effectiveness of existing cancer treatments.
Drug Discovery
The structural diversity of benzamides, including “N-(1-carbamothioylbutyl)benzamide,” makes them valuable in drug discovery. They serve as key intermediates in synthesizing a variety of biologically active molecules. Their role in the development of new drugs spans across different therapeutic areas, from mental health to metabolic disorders .
Industrial Applications
Beyond medical applications, benzamides have uses in various industrial sectors. They are involved in the production of plastics, rubber, and paper, and play a role in agricultural chemistry . The versatility of these compounds allows for their incorporation into a wide range of products and processes.
properties
IUPAC Name |
N-(1-amino-1-sulfanylidenepentan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCHAJADWLDUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=S)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamothioylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
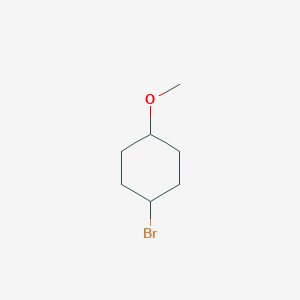
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
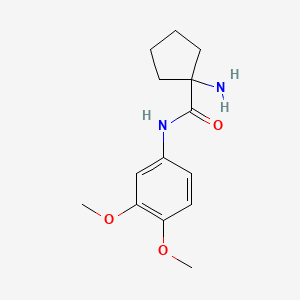


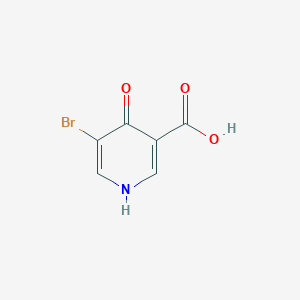
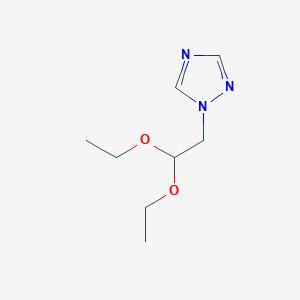
![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)

